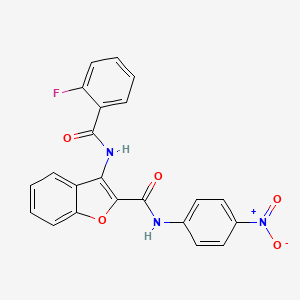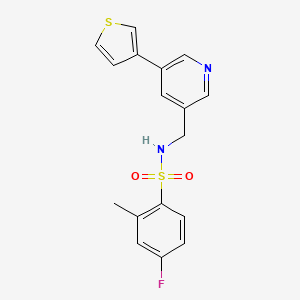
3-(Benzyloxy)-n-propyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Isocyanates can be synthesized from a variety of methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of isocyanates typically consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The molecular weight and structure of a specific isocyanate can vary depending on its substituents .Chemical Reactions Analysis
Isocyanates are known to react with a variety of small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Scientific Research Applications
Synthesis and Polymer Applications
3-(Benzyloxy)-n-propyl isocyanate has been utilized in the synthesis of side chain functionalized polyisocyanates, such as poly-(this compound) (PIET), to form miscible blends with hydrogen-bonding donor random coil polymers. This process is significant in enhancing the material properties like glass transition temperatures and optical activity properties. The functionalized polyisocyanates demonstrate hydrogen bonding and have been shown to form stiff helical macromolecules, vital for various industrial and material science applications (Khatri et al., 1995).
Analytical Chemistry and Kinetic Studies
This compound has also played a role in the analytical chemistry domain, particularly in the study of the kinetics of isocyanate derivatization reactions. A chip-based on-line nanospray MS method was employed to monitor the derivatization reactions of propyl isocyanate with other compounds, revealing faster kinetics in micrometer-sized channels compared to macroscale batch conditions (Brivio et al., 2005).
Dendritic Architecture and Monomer Synthesis
Research in the area of dendritic architecture has also incorporated this compound. The synthesis of a novel series of 1 → 3 C-branched, isocyanate-based monomers for rapid construction of dendritic structures was reported, with this compound playing a crucial role in the formation of these complex molecular structures (Newkome et al., 1998).
Pharmaceutical Relevance
In pharmaceutical research, a C(sp3)–H isocyanation protocol using this compound has been developed, enabling the high-throughput synthesis of pharmaceutically relevant benzylic ureas. This method shows high site selectivity and good functional group tolerance, highlighting its potential in drug discovery and medicinal chemistry (Suh et al., 2021).
Surface Modification and Material Science
Additionally, this compound has been utilized in the preparation of self-assembled monolayers on surfaces, such as in the modification of micro-channels in μ-TAS systems and for immobilizing proteins or peptides. Its application in increasing the hydrophobicity of surfaces has been demonstrated, offering potential for broader applications in material science and engineering (Xie et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future of isocyanate research is likely to focus on the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . This includes the exploration of new synthesis methods and the development of green polyurethanes with properties and performance comparable to fossil-based ones .
properties
IUPAC Name |
3-isocyanatopropoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-12-7-4-8-14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXNJYHPWNPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

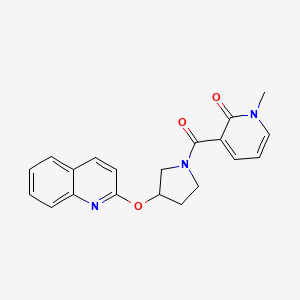
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)
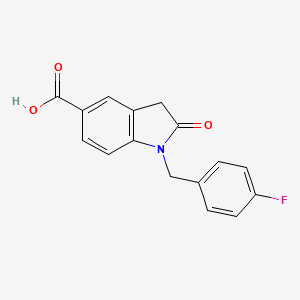
![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)
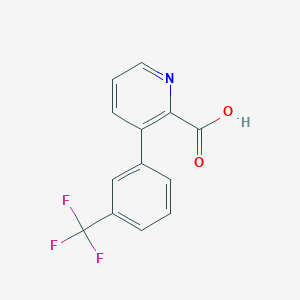
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902153.png)
![Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2902154.png)
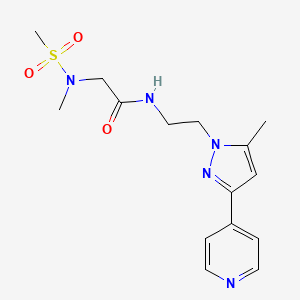
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2902157.png)
